N,N'-Diethylethylenediamine

basicity protonation equilibrium amine pKa

N,N'-Diethylethylenediamine (DEED, CAS 111-74-0), also designated 1,2-bis(ethylamino)ethane, is a symmetrical vicinal diamine of formula C₆H₁₆N₂ bearing two secondary amine groups on an ethylene backbone. It is a colorless to pale yellow liquid with a boiling point of 152–154 °C, density of 0.811 g/mL at 25 °C, and is fully miscible with water.

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 111-74-0
Cat. No. B085531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diethylethylenediamine
CAS111-74-0
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCNCCNCC
InChIInChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3
InChIKeyCJKRXEBLWJVYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diethylethylenediamine (CAS 111-74-0): Symmetrical Secondary Diamine for Coordination Chemistry and Specialty Synthesis


N,N'-Diethylethylenediamine (DEED, CAS 111-74-0), also designated 1,2-bis(ethylamino)ethane, is a symmetrical vicinal diamine of formula C₆H₁₆N₂ bearing two secondary amine groups on an ethylene backbone . It is a colorless to pale yellow liquid with a boiling point of 152–154 °C, density of 0.811 g/mL at 25 °C, and is fully miscible with water . Its defining chemical characteristic is a measured pKa dissociation constant of 11.06, placing it among the more basic ethylenediamine derivatives . DEED functions as a bidentate N,N-chelating ligand, forming stable complexes with Ni(II), Cu(II), Co(II), and other transition metals, and has documented utility as an internal chromatographic standard for ethambutol quantification and as a solvating agent for lithium hexamethyldisilazide (LiHMDS) .

Why N,N'-Diethylethylenediamine Cannot Be Casually Replaced by TMEDA, DMEDA, or Unsubstituted Ethylenediamine


Although N,N'-diethylethylenediamine belongs to the ethylenediamine family alongside TMEDA, N,N'-dimethylethylenediamine (DMEDA), and the parent ethylenediamine (EDA), direct substitution is contraindicated by physically measurable divergences in basicity, ligand-field strength, steric profile, and coordination isomer stability. DEED's pKa of 11.06 exceeds that of TMEDA (pKa ~8.97) by over two log units , fundamentally altering protonation equilibria in buffered or protic media. In nickel(II) coordination chemistry, the symmetrical N,N'-diethyl substitution generates a stronger equatorial ligand field than the N,N'-dimethyl analog yet simultaneously suppresses axial ligation through ethyl-group steric hindrance—a duality absent in both EDA and DMEDA [1]. Most strikingly, DEED inverts the thermodynamic stability of nitro vs. nitrito linkage isomers relative to EDA: with DEED the dinitrito (O-bound) form is the room-temperature stable species, whereas with EDA the dinitro (N-bound) isomer is stable below 74±2 °C [2]. These three orthogonal dimensions—proton affinity, ligand-field anisotropy, and isomer stability inversion—mean that substituting DEED with any in-class analog will alter reaction thermodynamics, coordination geometry, or both in a quantitatively predictable but functionally consequential manner.

Quantitative Differentiation Evidence: N,N'-Diethylethylenediamine vs. Closest Analogs


Basicity Superiority: DEED pKa 11.06 vs. TMEDA pKa 8.97 — A 123-Fold Difference in Proton Affinity

N,N'-Diethylethylenediamine exhibits a measured pKa dissociation constant of 11.06 , making it substantially more basic than N,N,N',N'-tetramethylethylenediamine (TMEDA), which has a reported pKa of 8.97 [1]. The ΔpKa of +2.09 corresponds to a ~123-fold higher equilibrium constant for proton acceptance by DEED. DEED is also more basic than the parent ethylenediamine (EDA, pKa₁ = 10.712 at 0 °C ) and N,N'-dimethylethylenediamine (DMEDA, predicted pKa = 10.54±0.10 ). This ordering is consistent with the electron-donating inductive effect of ethyl vs. methyl substituents on the secondary amine nitrogen.

basicity protonation equilibrium amine pKa

Ligand-Field Strength Dichotomy: Stronger Equatorial Field but Sterically Suppressed Axial Interaction vs. N,N'-Dimethylethylenediamine

In a direct head-to-head single-crystal polarized electronic spectroscopic study at 10 K, Lever, London, and McCarthy (1977) compared trans-Ni(s-Et₂en)₂X₂ (s-Et₂en = N,N'-diethylethylenediamine) with trans-Ni(s-Me₂en)₂X₂ (s-Me₂en = N,N'-dimethylethylenediamine) [1]. They concluded: '(3) The more basic s-Et₂en exerts a stronger ligand field than s-Me₂en' and '(5) DQ for the axial ligands in the ethyl complexes is lower than anticipated, probably due to steric hindrance of the bulky ethyl groups.' Racah B values for both series are near 850 cm⁻¹, with the exception of an anomalously low value for Ni(s-Et₂en)₂(NCS)₂. Thus, DEED simultaneously provides a stronger equatorial ligand field (advantageous for stabilizing in-plane metal-ligand bonding) while sterically attenuating axial ligand interactions—a bifunctional steric-electronic profile absent in the dimethyl analog.

ligand field theory coordination chemistry nickel(II) complexes steric effect

Linkage Isomer Stability Inversion: Dinitrito Form Stable at RT with DEED vs. Dinitro Form Stable with Ethylenediamine (Transition at 74±2 °C)

Green (1973) prepared two pairs of linkage isomers NiL₂X₂ and demonstrated that the identity of the diamine ligand L determines which isomer is thermodynamically stable [1]. When L = N,N'-diethylethylenediamine (DEED), the blue dinitrito (O-bound, ONO) form is the stable isomer at room temperature, and the red dinitro (N-bound, NO₂) form is metastable—surviving for several days as red octahedral crystals before isomerizing. When L = unsubstituted ethylenediamine (EDA), this stability order is inverted: the red dinitro complex is the stable form, with a precisely measured transition temperature of 74±2 °C above which it converts to the blue dinitrito isomer. At −60 °C, the dinitro complex becomes the stable form for the DEED system. This represents a ligand-controlled reversal of isomer thermodynamic preference, directly attributable to the steric demand of the N-ethyl substituents disfavoring the more compact nitro bonding mode.

linkage isomerism nitro-nitrito equilibrium nickel(II) nitrite complexes steric control

Nitro-Nitrito Equilibrium Thermodynamics in Solution: ΔH = −2.3 kcal/mol, ΔS = −7.2 eu for Ni(DEED)₂(ONO)₂ ⇌ Ni(DEED)₂(NO₂)₂

Goodgame and Hitchman (1966) quantified the temperature-dependent nitro-nitrito equilibrium for Ni(N,N'-diethylethylenediamine)₂(ONO)₂ in chloroform solution using variable-temperature electronic spectroscopy [1]. The equilibrium NiD₂(ONO)₂ ⇌ NiD₂(NO₂)₂ (D = DEED) was studied over the range 276–325 K, with a well-defined isosbestic point at 17,650 cm⁻¹ confirming a two-species equilibrium. Thermodynamic parameters were extracted: ΔH = −2.3 ± 0.6 kcal/mol and ΔS = −7.2 ± 1.3 eu for the conversion of nitrito to nitro isomer. The negative entropy change is consistent with the more constrained nitro binding mode. The corresponding N,N-dimethylethylenediamine complex also exhibited a solution equilibrium, but the N-ethylethylenediamine (mono-substituted) complex showed no evidence of nitro-nitrito equilibration under identical conditions, highlighting the specific role of symmetrical dialkyl substitution in enabling this dynamic behavior.

thermodynamics nitro-nitrito equilibrium nickel(II) linkage isomerism

Boiling Point Differential: DEED bp 152–154 °C Extends Usable Temperature Range by 31–38 °C Over EDA, DMEDA, and TMEDA

N,N'-Diethylethylenediamine has a boiling point of 152–154 °C (lit.) , which is substantially higher than the three most common in-class alternatives: ethylenediamine (EDA, bp 116 °C ), N,N'-dimethylethylenediamine (DMEDA, bp 119 °C ), and N,N,N',N'-tetramethylethylenediamine (TMEDA, bp 121 °C ). The boiling point elevation of 31–38 °C relative to these analogs directly reflects the increased molecular weight and enhanced van der Waals interactions conferred by the N-ethyl substituents. This property is intrinsic to the symmetrical N,N'-diethyl substitution pattern and cannot be achieved by any mono- or asymmetrically substituted ethylenediamine derivative of comparable molecular weight.

thermal stability boiling point high-temperature synthesis solvent selection

Procurement-Relevant Application Scenarios for N,N'-Diethylethylenediamine Based on Quantitative Differentiation Evidence


Coordination Chemistry of Tetragonally Distorted Octahedral Complexes Requiring Strong Equatorial and Weak Axial Ligand Fields

For Ni(II) and Cu(II) complexes where a strong in-plane ligand field must be combined with labile axial positions—as in Jahn-Teller-active Cu(II) systems or thermochromic materials—DEED is uniquely suited. The Lever et al. (1977) study [1] established that s-Et₂en provides a stronger equatorial ligand field than s-Me₂en while sterically suppressing axial DQ values. This enables deliberate control of tetragonal distortion magnitude, a parameter inaccessible with TMEDA or DMEDA. Procurement of DEED over DMEDA is recommended when synthetic targets require both strong basal coordination and facile axial ligand exchange.

Temperature-Responsive or Switchable Nitrite Complexes Exploiting Nitro-Nitrito Linkage Isomerism

DEED is the ligand of choice for constructing Ni(II) nitrite complexes that exhibit controllable nitro ⇌ nitrito equilibria. The experimentally determined thermodynamic parameters (ΔH = −2.3 kcal/mol, ΔS = −7.2 eu) from Goodgame and Hitchman (1966) [2] allow quantitative prediction of isomer ratios at any temperature between 276–325 K. This predictive capability is absent for EDA, DMEDA, or TMEDA complexes, for which no comparable thermochemical data exist. Additionally, Green (1973) [3] showed that DEED uniquely stabilizes the dinitrito form at ambient temperature, whereas EDA complexes require heating above 74 °C to access the same isomer. For research programs in switchable coordination materials, molecular sensors, or nitrite-mediated catalysis, DEED is irreplaceable by any in-class analog.

High-Temperature Solution-Phase Synthesis and Reflux Operations Above 140 °C

With a boiling point of 152–154 °C, DEED enables homogeneous reaction conditions at temperatures where TMEDA (bp 121 °C), DMEDA (bp 119 °C), and EDA (bp 116 °C) would already be at or near reflux . This 31–38 °C boiling point advantage is critical for accelerating sluggish reactions (e.g., oxidative phenolic coupling catalyzed by Cu-DEED complexes [4]), performing high-temperature ligand-exchange reactions, or employing DEED as a reactive solvent in sealed-tube syntheses. The symmetrical N,N'-diethyl substitution achieves this thermal margin without the structural complexity of triamine or tetraamine alternatives.

Analytical Chemistry: Validated Internal Standard for Ethambutol Quantification in Biological Matrices

N,N'-Diethylethylenediamine is an established and commercially documented internal standard for the selective liquid chromatographic determination of ethambutol in serum samples . This application exploits DEED's structural similarity to the ethambutol analyte (both are N,N'-disubstituted ethylenediamines), its favorable chromatographic retention characteristics, and its miscibility with aqueous biological matrices. For analytical laboratories developing or validating ethambutol assays, DEED offers a procurement-ready, specification-controlled internal standard directly referenced in the application literature, unlike TMEDA or DMEDA which lack this validated analytical role.

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